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1h-Indole,7-methoxy-6-(1-methylethyl)-

Cat. No.: B3215761
CAS No.: 1167055-81-3
M. Wt: 189.25 g/mol
InChI Key: DHWVFZUJBMMLAN-UHFFFAOYSA-N
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Description

Historical Perspectives on Indole (B1671886) Chemistry in Academic Research

The journey of indole chemistry is intrinsically linked to the study of the vibrant dye indigo. wikipedia.org In the 19th century, the German chemist Adolf von Baeyer embarked on systematic investigations of indigo, which led to a series of pivotal discoveries. In 1866, Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgnih.gov This was followed by his proposal of the correct chemical structure for indole in 1869. wikipedia.orgkiddle.cochemeurope.com These early achievements laid the groundwork for understanding this novel heterocyclic compound. newworldencyclopedia.org

A watershed moment in indole synthesis arrived in 1883 with Emil Fischer's development of the Fischer indole synthesis. creative-proteomics.comtestbook.comwikipedia.org This versatile and reliable method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, and it remains one of the most widely used techniques for creating substituted indoles to this day. testbook.combyjus.comscienceinfo.com While the direct synthesis of the parent indole via this method can be challenging, it is exceptionally effective for generating 2- and/or 3-substituted derivatives. chemeurope.com

Interest in the indole nucleus intensified in the 1930s upon the realization that it forms the core of many vital alkaloids, the essential amino acid tryptophan, and plant hormones known as auxins. wikipedia.orgchemeurope.com This discovery propelled indole chemistry into the forefront of research, where it has remained ever since, becoming a cornerstone in the development of pharmaceuticals and other bioactive substances. wikipedia.orgtestbook.com

Table 1: Key Milestones in the History of Indole Research

YearDiscoveryKey Contributor(s)Significance
1866First synthesis of indole from oxindole. wikipedia.orgnih.govAdolf von BaeyerMarked the beginning of synthetic indole chemistry. creative-proteomics.com
1869Proposed the correct chemical structure of indole. wikipedia.orgkiddle.coAdolf von BaeyerProvided the fundamental structural understanding of the molecule. creative-proteomics.com
1883Development of the Fischer indole synthesis. creative-proteomics.comwikipedia.orgEmil FischerBecame a cornerstone method for synthesizing a wide variety of substituted indoles. testbook.combyjus.com
1930sRecognition of the indole scaffold in important alkaloids, tryptophan, and auxins. wikipedia.orgchemeurope.comVarious ResearchersBroadened the scientific interest in indole due to its biological relevance. wikipedia.org

Fundamental Principles of Indole Core Structure and Derivatization

Indole (1H-Indole) is an aromatic heterocyclic organic compound with the chemical formula C₈H₇N. wikipedia.org Its structure consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. creative-proteomics.combiosynth.com This bicyclic, planar structure contains a 10 π-electron system (8 from the carbons and 2 from the nitrogen's lone pair), which satisfies Hückel's rule for aromaticity. bhu.ac.invaia.comlibretexts.org This delocalized electron system confers significant stability to the molecule. creative-proteomics.com

The fusion of the electron-rich pyrrole ring with the benzene ring dictates indole's chemical reactivity. creative-proteomics.com It is considered a π-excessive heterocycle, meaning the π-system is electron-rich, which makes it highly susceptible to electrophilic substitution. bhu.ac.inchemcess.com Unlike many simple amines, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, rendering the nitrogen non-basic. wikipedia.org Protonation, when it occurs under strongly acidic conditions, preferentially happens at the C3 position, not the nitrogen atom, due to the enamine-like reactivity of that part of the molecule. wikipedia.orgbhu.ac.in

The reactivity of the indole ring allows for derivatization at several positions, with the C3 position of the pyrrole ring being the most common site for electrophilic attack. chemeurope.comchemcess.com This is because the intermediate cation formed during C3 substitution is more stable. bhu.ac.in

Common Derivatization Reactions:

Electrophilic Substitution: The most frequent reaction type for indoles, occurring primarily at the C3 position. This includes reactions like halogenation, nitration, and acylation. chemeurope.comchemcess.com

N-Alkylation/N-Arylation: The hydrogen on the indole nitrogen can be substituted with various alkyl or aryl groups, often by reaction with alkyl halides or through catalyzed coupling reactions. pharmaguideline.com

C2-Lithiation: While C3 is the most reactive site for electrophiles, the C2 position can be functionalized. This often involves deprotonation with a strong base like n-butyllithium, followed by reaction with an electrophile. pharmaguideline.com

Condensation Reactions: Indoles can react with aldehydes and ketones, particularly in the presence of an acid catalyst, to form products like indol-3-ylcarbinols. pharmaguideline.com The Mannich reaction is another key condensation that introduces an aminomethyl group, typically at C3. pharmaguideline.com

Oxidation and Reduction: Indole can undergo oxidation, which may cleave the 2,3-double bond. pharmaguideline.com Conversely, selective reduction of either the pyrrole or benzene ring can be achieved to produce indolines or other reduced derivatives. pharmaguideline.com

Overview of Indole's Significance as a Privileged Scaffold in Research

The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry and drug discovery. benthamdirect.comingentaconnect.comnih.gov This term describes molecular frameworks that are capable of binding to a diverse range of biological receptors with high affinity, making them versatile starting points for designing new therapeutic agents. ingentaconnect.comnih.gov The indole ring's unique combination of structural and electronic features underpins this special status. nih.gov

Its significance stems from its widespread presence in nature. nih.govbiocrates.com The indole nucleus is the core of the essential amino acid tryptophan, which is a building block for proteins and a biosynthetic precursor to crucial neurotransmitters like serotonin (B10506) and melatonin (B1676174), as well as the plant hormone auxin (indole-3-acetic acid). biosynth.comnih.gov Furthermore, it is a central feature in a vast class of over 4,100 natural compounds known as indole alkaloids, which are found in plants, fungi, and marine organisms. nih.govmdpi.comnumberanalytics.com Many of these natural alkaloids exhibit potent biological activities, including anticancer (e.g., vincristine, vinblastine), anti-inflammatory, and antimicrobial properties. nih.govnih.govnrfhh.com

The structural versatility of the indole ring allows it to engage in various non-covalent interactions that are critical for binding to biological targets like enzymes and receptors. nih.gov Its nitrogen atom can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and hydrophobic interactions. creative-proteomics.com The ability to easily modify the indole core at multiple positions allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its efficacy and selectivity for a specific biological target. nih.govnih.gov

This adaptability has led to the development of numerous synthetic indole-containing drugs with a wide range of therapeutic applications, including the anti-inflammatory drug indomethacin, antimigraine agents like sumatriptan, and antiemetics such as ondansetron. benthamdirect.comeurekaselect.comimpactfactor.org The continued exploration of indole derivatives in areas like cancer, neurodegenerative diseases, and infectious diseases highlights its enduring importance as a foundational scaffold in the quest for new medicines. nih.govbio-connect.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B3215761 1h-Indole,7-methoxy-6-(1-methylethyl)- CAS No. 1167055-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-6-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8(2)10-5-4-9-6-7-13-11(9)12(10)14-3/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWVFZUJBMMLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C=CN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies for Substituted Indoles

Identification in Plant Extracts and Other Natural Sources

The initial step in studying natural indoles is their extraction and identification from complex biological matrices. Plant families such as Apocynaceae, Rubiaceae, and Gelsemiaceae are particularly rich sources of indole (B1671886) alkaloids. nih.gov The general workflow involves grinding the source material, followed by extraction using organic solvents. Since most alkaloids exist as salts of organic acids in plants, the material is often treated with an alkaline solution to convert them into their base form, which can then be extracted by solvents like chloroform (B151607) or diethyl ether. wikipedia.org

While the specific compound 1H-Indole, 7-methoxy-6-(1-methylethyl)- has not been explicitly reported as a natural product, related structures such as 7-methoxy-1H-indole and various prenylated (a common precursor to isopropyl groups) and methoxylated indoles have been isolated from diverse natural sources, primarily fungi and plants. nih.govchim.itnih.govnih.gov The methodologies used for these related compounds provide a clear blueprint for the potential discovery and isolation of 7-methoxy-6-isopropyl-1H-indole.

Given the complexity of natural extracts, chromatographic techniques are indispensable for the separation and purification of individual indole alkaloids. A combination of methods is often employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating indole alkaloids. Reversed-phase columns (e.g., C18) are frequently used. nih.govresearchgate.net The separation of basic alkaloids can be optimized by using acidic buffers with ion-pair reagents or basic solvent systems. researchgate.net An efficient HPLC system can resolve complex mixtures, including isomeric compounds. researchgate.net For instance, a study on Mitragyna speciosa successfully used HPLC with mass spectrometry (MS) and diode array detection to resolve major indole and oxindole (B195798) alkaloids. nih.gov

Gas Chromatography (GC): GC coupled with MS is another powerful tool, though it can be less effective for resolving certain diastereoisomers of indole alkaloids that differ only in the spatial orientation of an internal hydrogen atom. nih.govresearchgate.net

Counter-Current Chromatography (CCC): Techniques like high-speed counter-current chromatography (HSCCC) are highly effective for separating alkaloids from natural products. mdpi.comnih.gov HSCCC is an all-liquid partition chromatography method that avoids the irreversible adsorption of samples onto solid supports, making it particularly suitable for alkaloid purification. nih.gov A systematic approach may involve an initial separation by silica (B1680970) gel column chromatography to fractionate the crude extract by polarity, followed by HSCCC purification of each fraction to isolate the target compounds. mdpi.com

Table 1: Comparison of Chromatographic Techniques for Indole Alkaloid Separation

TechniquePrincipleAdvantagesDisadvantagesTypical Application
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, applicable to a wide range of polarities, easily coupled to detectors like UV and MS. nih.govresearchgate.netCan require ion-pairing reagents which may not be compatible with all MS interfaces. researchgate.netAnalysis and purification of complex alkaloid mixtures from plant extracts. researchgate.net
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility.High efficiency and speed, excellent for volatile compounds, easily coupled to MS. nih.govNot suitable for non-volatile or thermally unstable compounds; may not resolve some stereoisomers. nih.govAnalysis of less polar, more volatile indole alkaloids.
HSCCC Liquid-liquid partition chromatography without a solid support matrix.No irreversible adsorption, high sample loading capacity, low solvent consumption. nih.govResolution may be lower than HPLC for highly complex mixtures.Preparative separation and purification of alkaloids from crude extracts. mdpi.comnih.gov

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic techniques.

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula. Tandem MS (MS/MS) experiments help in elucidating the structure by analyzing fragmentation patterns. mpg.deresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are the most powerful tools for complete structural elucidation. They provide detailed information about the carbon-hydrogen framework, connectivity between atoms, and the relative stereochemistry of the molecule. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as N-H and C-O bonds, and can provide insights into hydrogen bonding. nih.govresearchgate.net UV-Vis spectroscopy helps in identifying the chromophore system, which for indoles is the benzopyrrole ring system. Substituents on the ring can cause characteristic shifts in the absorption maxima. researchgate.net

Table 2: Spectroscopic Data for Characterization of Substituted Indoles

Spectroscopic MethodInformation ObtainedRelevance for 1H-Indole, 7-methoxy-6-(1-methylethyl)-
¹H NMR Number, environment, and connectivity of protons.Would show signals for the indole N-H, aromatic protons, methoxy (B1213986) protons, and isopropyl group protons (a septet and two doublets).
¹³C NMR Number and type of carbon atoms (aliphatic, aromatic, carbonyl).Would confirm the presence of the indole core, the methoxy carbon, and the two types of carbons in the isopropyl group.
HRMS Exact molecular weight and elemental formula.Would confirm the molecular formula as C₁₂H₁₅NO.
IR Spectroscopy Presence of functional groups (e.g., N-H, C-O, C-H).Would show characteristic absorption bands for the N-H stretch of the indole ring and C-O stretching of the methoxy group. nih.gov
UV-Vis Spectroscopy Electronic transitions within the conjugated system.Would display absorption maxima characteristic of the substituted indole chromophore.

Biosynthetic Pathways of Methoxy- and Isopropyl-Substituted Indoles

The biosynthesis of all indole alkaloids originates from the amino acid tryptophan. nih.govwikipedia.org The vast structural diversity arises from a series of enzymatic modifications to the tryptophan core and its derivatives, such as tryptamine (B22526).

The formation of a 7-methoxy-6-isopropyl indole structure would require several key enzymatic steps starting from a basic indole precursor.

Prenylation (Introduction of the Isopropyl Precursor): The isopropyl group is typically derived from a five-carbon isoprenoid unit, dimethylallyl pyrophosphate (DMAPP). wikipedia.org Indole prenyltransferases (PTs) are enzymes that catalyze the electrophilic addition of the dimethylallyl group to the electron-rich indole ring. nih.gov While C3 is the most common site for prenylation, substitutions at other positions, including C6, are known. The double bond of the initial prenyl group can subsequently be reduced by other enzymes to form an isopropyl group.

Hydroxylation and Methoxylation: The introduction of a methoxy group onto the indole ring is generally a two-step enzymatic process. First, a hydroxylase, often a cytochrome P450 monooxygenase (CYP), introduces a hydroxyl group (-OH) at a specific position on the ring. nih.govmpg.de Following this, an O-methyltransferase (OMT) enzyme transfers a methyl group from a donor molecule, typically S-adenosyl methionine (SAM), to the hydroxyl group, forming the methoxy (-OCH₃) substituent. mpg.denih.gov Recent studies on the biosynthesis of the methoxylated alkaloid quinine (B1679958) have shown that these modifications can occur very early in the pathway, for instance, on tryptamine before its condensation with other precursors. mpg.deresearchgate.net

Table 3: Key Enzymes in the Biosynthesis of Substituted Indoles

Enzyme ClassFunctionPrecursor(s)Product Feature
Indole Prenyltransferases (PTs) Attaches a C5 prenyl group to the indole ring.Indole derivative, DMAPPIsopropyl or other alkyl side chains. nih.gov
Cytochrome P450 Monooxygenases (CYPs) Catalyze hydroxylation at specific ring positions.Indole derivative, O₂, NADPHHydroxyl group (-OH). mpg.de
O-Methyltransferases (OMTs) Transfers a methyl group to a hydroxyl group.Hydroxylated indole, S-adenosyl methionine (SAM)Methoxy group (-OCH₃). nih.gov
Tryptophan Decarboxylase (TDC) Removes the carboxyl group from tryptophan.L-TryptophanTryptamine (a key building block). nih.gov

A powerful method to unravel biosynthetic pathways is through precursor feeding studies, also known as precursor incorporation experiments. phcogrev.com In these experiments, isotopically labeled (e.g., with ¹³C, ¹⁴C, ²H, or ¹⁵N) versions of suspected precursor molecules are supplied to the organism (e.g., a plant or a fungal culture). nih.govphcogrev.com

After a period of growth, the target natural products are isolated, and their isotopic composition is analyzed by MS or NMR. If the label from the fed precursor is found within the structure of the final product, it provides strong evidence that the precursor is part of the biosynthetic pathway. mpg.de For example, to confirm the pathway to a compound like 1H-Indole, 7-methoxy-6-(1-methylethyl)-, one could feed labeled L-tryptophan, 7-hydroxyindole (B18039), or 6-isopropyl-1H-indole to a potential producing organism and track the incorporation of the label into the final molecule. Such studies have been instrumental in demonstrating that 5-methoxytryptamine (B125070) is a direct precursor to methoxylated Cinchona alkaloids in plants. mpg.denih.gov

Chemical Reactivity and Derivatization of Substituted Indoles

Electrophilic Aromatic Substitution Patterns in Methoxy-Indoles

Electrophilic aromatic substitution (EAS) is a cornerstone of indole (B1671886) chemistry. nih.govmasterorganicchemistry.com The most common site of attack on an unsubstituted indole is the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic center. chemtube3d.com Attack at this position leads to a cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene (B151609) ring. chemtube3d.com

The reactivity of 1H-Indole, 7-methoxy-6-(1-methylethyl)- is significantly enhanced by its substituents. Methoxy (B1213986) groups are potent electron-donating groups (EDGs) that increase the electron density of the indole ring system through resonance, thereby activating it towards electrophilic attack. chim.itmatrix-fine-chemicals.com The C7-methoxy group strongly activates the benzene ring. The isopropyl group at the C6 position is a weak electron-donating group, acting through induction, and further enhances the nucleophilicity of the aromatic system. This combined activation makes the molecule substantially more reactive than unsubstituted indole. chim.itmatrix-fine-chemicals.com

While C3 is the kinetically favored position for electrophilic attack on most indoles, the substitution pattern of 1H-Indole, 7-methoxy-6-(1-methylethyl)- introduces additional regiochemical considerations. The powerful electron-donating C7-methoxy group directs electrophiles primarily to the C4 and C6 positions of the benzene ring. However, with the C6 position already occupied by an isopropyl group, electrophilic attack on the benzenoid ring would be directed towards the C4 and C2 positions. The inherent nucleophilicity of C3 remains a major factor.

Common electrophilic substitution reactions illustrate this regioselectivity:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position. wikipedia.orgchemistrysteps.comthieme-connect.de For 6,7-disubstituted indoles, formylation is expected to occur exclusively at C3, provided it is unsubstituted. The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile, favoring reaction at the most electron-rich site. chemistrysteps.comnih.gov

Mannich Reaction: This reaction installs a dialkylaminomethyl group, also primarily at the C3 position, to form a "gramine" derivative. chemtube3d.comclockss.orguwindsor.caresearchgate.net The reaction proceeds via an electrophilic iminium ion. nih.gov For 1H-Indole, 7-methoxy-6-(1-methylethyl)-, the Mannich reaction would predictably yield the corresponding 3-((dialkylamino)methyl) derivative.

The following table summarizes the expected major product for electrophilic substitution on the target compound based on known reactivity of analogous substituted indoles.

ReactionReagentsExpected Major Product
Vilsmeier-Haack Formylation POCl₃, DMF1H-Indole-3-carbaldehyde, 7-methoxy-6-(1-methylethyl)-
Mannich Reaction CH₂O, HN(CH₃)₂3-((Dimethylamino)methyl)-1H-indole, 7-methoxy-6-(1-methylethyl)-
Bromination Br₂, AcOH3-Bromo-1H-indole, 7-methoxy-6-(1-methylethyl)-

Nucleophilic Additions and Substitutions on the Indole Ring

Direct nucleophilic substitution on the electron-rich indole ring is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease its electron density or activation of the N-H bond. For instance, studies have shown that a 1-methoxy-6-nitroindole can act as an electrophile for nucleophilic substitution at the C2 position. However, for 1H-Indole, 7-methoxy-6-(1-methylethyl)-, which is highly electron-rich, nucleophilic attack on the carbocyclic or pyrrolic ring is not a facile process under standard conditions.

Oxidative and Reductive Transformations of the Indole Nucleus

The indole nucleus can undergo both oxidation and reduction, leading to a variety of useful derivatives.

Oxidation: Oxidation of indoles can lead to several products, including oxindoles, isatins, or ring-opened products, depending on the oxidant and reaction conditions. For example, oxidation of a 2-hydroxymethylindole with manganese dioxide (MnO₂) can yield the corresponding carbaldehyde. chim.it

Reduction: The pyrrole ring of indoles can be selectively reduced to afford indolines (2,3-dihydroindoles). This transformation is often achieved through catalytic hydrogenation or by using reducing agents like sodium cyanoborohydride in an acidic medium. acs.orgnih.gov The reduction of 1H-Indole, 7-methoxy-6-(1-methylethyl)- would yield 7-methoxy-6-(1-methylethyl)-2,3-dihydro-1H-indole. Such indolines are important scaffolds in medicinal chemistry. nih.gov

Selective Functional Group Interconversions of Indole Substituents

The substituents on the indole ring can be chemically modified to create new derivatives.

O-Demethylation: The methoxy group at C7 is a key functional handle. It can be cleaved to the corresponding phenol (B47542) (a 7-hydroxyindole) using strong Lewis acids like boron tribromide (BBr₃) or strong Brønsted acids like HBr. chem-station.comnih.govcommonorganicchemistry.com BBr₃ is a highly effective reagent for the demethylation of aryl methyl ethers, typically used in a solvent like dichloromethane (B109758) at low temperatures. nih.govresearchgate.netresearchgate.net This transformation would convert 1H-Indole, 7-methoxy-6-(1-methylethyl)- into 6-(1-methylethyl)-1H-indol-7-ol.

Oxidation of Isopropyl Group: The benzylic hydrogens of the isopropyl group at C6 are susceptible to oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) or chromic acid, an isopropyl group on an aromatic ring can be oxidized to a carboxylic acid. youtube.com This would provide a route to 7-methoxy-1H-indole-6-carboxylic acid derivatives.

Exploration of the Reactivity Profile of 1H-Indole,7-methoxy-6-(1-methylethyl)-

While direct experimental studies on the reactivity of 1H-Indole, 7-methoxy-6-(1-methylethyl)- are not extensively documented in publicly available literature, its reactivity profile can be confidently predicted based on the well-established chemistry of its constituent parts.

The compound is primed for electrophilic substitution at the C3 position due to the inherent nature of the indole ring. The activating effects of the C7-methoxy and C6-isopropyl groups further enhance the rate of such reactions compared to simpler indoles. The primary site of reactivity will almost certainly be the C3 position for reactions like formylation, acylation, and the Mannich reaction.

Functional group transformations would proceed as expected for an aryl methyl ether and an alkyl-substituted benzene. The O-demethylation of the C7-methoxy group with reagents like BBr₃ is a predictable and high-yielding transformation to access the corresponding 7-hydroxyindole (B18039). chem-station.comresearchgate.net The stability of the indole core under these conditions is generally good, although optimization would be required.

Reduction of the pyrrole ring to an indoline (B122111) using methods like catalytic hydrogenation or NaBH₃CN is also a highly probable reaction pathway, yielding the saturated heterocyclic core while leaving the substituted benzene ring intact. acs.org

Sophisticated Analytical Techniques for Structural Characterization and Mixture Analysis

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of the molecule. For 1H-Indole, 7-methoxy-6-(1-methylethyl)-, with a chemical formula of C12H15NO, the theoretical exact mass can be calculated.

HRMS instruments, such as time-of-flight (TOF) or orbital trapping analyzers, can measure m/z values to within a few parts per million (ppm), enabling clear differentiation from other compounds with the same nominal mass. nih.gov The high mass accuracy is crucial for confirming the specific elemental formula and, therefore, the molecular identity of the target analyte. nih.gov

In a typical analysis, the compound would be ionized, often forming a protonated molecule [M+H]+. The instrument would then measure the m/z of this ion with high precision.

Table 1: Theoretical HRMS Data for 1H-Indole, 7-methoxy-6-(1-methylethyl)-

Parameter Value
Molecular Formula C12H15NO
Nominal Mass 189
Monoisotopic Mass 189.115364

| Calculated m/z for [M+H]+ | 190.12319 |

An experimental HRMS measurement yielding an m/z value extremely close to the calculated value for the [M+H]+ ion would provide strong evidence for the presence and elemental composition of 1H-Indole, 7-methoxy-6-(1-methylethyl)-.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and the chemical environment of the nuclei, which is essential for complete structure elucidation. rsc.org For substituted indoles, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. journals.co.zaresearchgate.net

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful for deciphering the complex spin systems within a molecule like 1H-Indole, 7-methoxy-6-(1-methylethyl)-. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. For instance, it would show correlations between the protons of the isopropyl group and potentially between adjacent protons on the indole (B1671886) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is fundamental for assigning which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the methoxy (B1213986) protons to the C7 carbon and from the isopropyl CH proton to C6, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to confirm the substitution pattern and reveal the molecule's preferred conformation.

Table 2: Expected Key 2D NMR Correlations for 1H-Indole, 7-methoxy-6-(1-methylethyl)-

Proton (¹H) Signal COSY Correlations (¹H) HMBC Correlations (¹³C)
H-2 H-3 C3, C3a, C7a
H-3 H-2 C2, C3a
H-4 H-5 C5, C6, C7a
H-5 H-4 C4, C6, C7
-OCH₃ None C7

| -CH(CH₃)₂ | -CH(CH ₃)₂ | C5, C6, C7, -C (CH₃)₂ |

Carbon-13 and Proton NMR Chemical Shift Analysis in Substituted Indoles

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. rsc.orgnih.gov The positions of the methoxy and isopropyl substituents on the indole ring cause predictable shifts in the signals of the ring's protons and carbons compared to unsubstituted indole. journals.co.zaacs.org

The electron-donating methoxy group at C7 would typically shield adjacent carbons and protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, the alkyl isopropyl group at C6 has a different electronic and steric influence. Analysis of these substituent-induced chemical shifts is a key part of confirming the substitution pattern. youtube.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole, 7-methoxy-6-(1-methylethyl)- in CDCl₃

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H ~8.0-8.2 -
C2 ~7.2 ~124
H2 ~7.2 -
C3 ~102 ~102
H3 ~6.5 -
C3a - ~128
C4 ~115 ~115
H4 ~7.0 -
C5 ~120 ~120
H5 ~6.8 -
C6 - ~130
C7 - ~145
C7a - ~129
-OCH₃ ~3.9 ~56
-CH(CH₃)₂ ~3.2 ~27

| -CH(CH₃)₂ | ~1.4 | ~22 |

Note: These are estimated values based on general substituent effects and data from similar indole structures. Actual experimental values may vary.

Chromatographic Coupling Techniques for Complex Mixture Analysis

In many practical scenarios, 1H-Indole, 7-methoxy-6-(1-methylethyl)- may be part of a complex mixture, such as a synthetic reaction output or a natural product extract. Chromatographic techniques coupled with mass spectrometry are essential for separating the compound from the matrix and identifying it. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. notulaebotanicae.ro If 1H-Indole, 7-methoxy-6-(1-methylethyl)- is sufficiently volatile and thermally stable, it can be analyzed by GC-MS. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for identification. researchgate.netnih.gov The retention time from the GC provides an additional layer of identification when compared to a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For compounds that are non-volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. mdpi.comnih.gov In LC-MS, the compound is separated in the liquid phase, typically using a reversed-phase column, before being introduced into the mass spectrometer. mdpi.comresearchgate.net The combination of retention time from the HPLC and the mass spectral data (including HRMS and tandem MS/MS fragmentation patterns) provides a very high degree of confidence in the identification and quantification of the analyte in a complex mixture. nih.gov

Table 4: Mentioned Compounds

Compound Name
1H-Indole, 7-methoxy-6-(1-methylethyl)-

Spectroscopic Methods for Purity Assessment and Quantitative Analysis

The purity and concentration of 1h-Indole, 7-methoxy-6-(1-methylethyl)- are critical parameters in research and chemical synthesis. Spectroscopic techniques are indispensable tools for these determinations, offering high sensitivity, selectivity, and structural specificity. This section details the application of key spectroscopic methods for the purity assessment and quantitative analysis of this specific indole derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of 1h-Indole, 7-methoxy-6-(1-methylethyl)- due to the chromophoric nature of the indole ring. The electronic transitions within the aromatic system give rise to characteristic absorption bands.

Purity Assessment: While UV-Vis spectroscopy is not the primary method for assessing purity, significant deviations in the absorption spectrum, such as the appearance of unexpected shoulders or a shift in the maximum absorption wavelength (λmax), can indicate the presence of impurities. For a pure sample, the spectral profile should be consistent.

Quantitative Analysis: Quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The selection of an appropriate solvent is crucial to ensure the analyte is fully dissolved and does not interact in a way that alters its absorption characteristics. Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for indole derivatives in UV-Vis analysis. nih.govacademicjournals.org

A hypothetical calibration curve for 1h-Indole, 7-methoxy-6-(1-methylethyl)- in methanol might exhibit a linear relationship between concentration and absorbance, as shown in the interactive table below.

Table 1: Hypothetical UV-Vis Calibration Data for 1h-Indole, 7-methoxy-6-(1-methylethyl)- in Methanol

Concentration (µg/mL) Absorbance at λmax (e.g., 275 nm)
1.0 0.152
2.5 0.380
5.0 0.765
10.0 1.530

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and purity of 1h-Indole, 7-methoxy-6-(1-methylethyl)-. Both ¹H and ¹³C NMR are routinely employed.

Purity Assessment: The ¹H NMR spectrum of a pure sample of 1h-Indole, 7-methoxy-6-(1-methylethyl)- will show a specific set of signals with characteristic chemical shifts, multiplicities (splitting patterns), and integration values corresponding to the number of protons in each unique chemical environment. The presence of unexpected signals, even at low integration values, is a direct indication of impurities. For instance, the purity of similar compounds like 7-Methoxyindole has been specified to be greater than 96.0% based on proton NMR data. thermofisher.com Quantitative NMR (qNMR) can be used for a precise determination of purity by integrating the signals of the analyte against a certified internal standard of known concentration.

Quantitative Analysis: For quantitative analysis, a known amount of an internal standard is added to a precisely weighed sample of 1h-Indole, 7-methoxy-6-(1-methylethyl)-. The concentration of the analyte can be calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard.

The following table provides predicted ¹H NMR chemical shifts for the protons in 1h-Indole, 7-methoxy-6-(1-methylethyl)-, which are essential for both structural confirmation and purity assessment. These shifts are estimated based on known values for indole and the expected electronic effects of the methoxy and isopropyl substituents. ucl.ac.ukorganicchemistrydata.org

Table 2: Predicted ¹H NMR Spectral Data for 1h-Indole, 7-methoxy-6-(1-methylethyl)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1 (N-H) ~8.0 br s 1H
H-2 ~7.2 t 1H
H-3 ~6.5 t 1H
H-4 ~7.1 d 1H
H-5 ~6.8 d 1H
-CH(CH₃)₂ ~3.3 sept 1H
-OCH₃ ~3.9 s 3H

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule. When coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for both purity assessment and quantitative analysis.

Purity Assessment: In the context of purity, a mass spectrum of a pure sample of 1h-Indole, 7-methoxy-6-(1-methylethyl)- will show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. For C₁₂H₁₅NO, the expected monoisotopic mass is approximately 189.1154 g/mol . The presence of other significant peaks at different mass-to-charge ratios (m/z) would suggest the presence of impurities or fragmentation products.

Quantitative Analysis: Quantitative analysis by LC-MS is typically performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only the m/z of the target analyte. A calibration curve is generated by analyzing standards of known concentrations. This method allows for the accurate quantification of the compound even in complex matrices. nih.gov

The fragmentation pattern of the molecular ion provides structural information and can be used for confirmation. The predicted fragmentation of 1h-Indole, 7-methoxy-6-(1-methylethyl)- would involve characteristic losses of methyl and isopropyl groups. libretexts.orgmiamioh.edu

Table 3: Predicted Mass Spectrometry Data for 1h-Indole, 7-methoxy-6-(1-methylethyl)-

Ion Predicted m/z Description
[M+H]⁺ 190.1226 Protonated molecular ion
[M+Na]⁺ 212.1046 Sodium adduct
[M-CH₃]⁺ 174.0913 Loss of a methyl group

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a UV detector (HPLC-UV), is a cornerstone for the purity assessment and quantitative analysis of indole derivatives. nih.govcetjournal.it

Purity Assessment: The purity of 1h-Indole, 7-methoxy-6-(1-methylethyl)- can be accurately determined by HPLC. A pure compound will ideally show a single, sharp, and symmetrical peak at a specific retention time under defined chromatographic conditions (e.g., mobile phase composition, flow rate, and column type). The area of this peak is proportional to the concentration of the compound. Impurities will appear as additional peaks at different retention times. The percentage purity can be calculated based on the relative peak areas. Method validation for such analyses typically includes assessing parameters like linearity, accuracy, precision, and specificity. nih.gov

Quantitative Analysis: For quantitative analysis, an external or internal standard method can be used. A calibration curve is constructed by injecting known concentrations of the pure compound and plotting the peak area versus concentration. academicjournals.org This allows for the precise determination of the concentration of 1h-Indole, 7-methoxy-6-(1-methylethyl)- in a given sample. A typical method might employ a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape.

Table 4: Illustrative HPLC Method Parameters and Expected Results

Parameter Value/Description
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., 275 nm)
Expected Retention Time Dependent on exact conditions, but should be consistent

| Purity Calculation | (Area of main peak / Total area of all peaks) x 100% |

Computational and Theoretical Studies in Indole Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and energetic landscape of indole (B1671886) derivatives. researchgate.netniscpr.res.in These methods provide a robust framework for understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netniscpr.res.in For 1h-Indole, 7-methoxy-6-(1-methylethyl)-, DFT studies, typically employing a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to determine its optimized molecular geometry and relative stability. niscpr.res.in

Table 1: Hypothetical Optimized Geometric Parameters for 1h-Indole, 7-methoxy-6-(1-methylethyl)- from DFT Calculations

ParameterValue
Bond Length C6-C7 (Å)1.395
Bond Length C7-O (Å)1.365
Bond Length C6-C(isopropyl) (Å)1.510
Bond Angle C5-C6-C7 (°)121.5
Bond Angle C6-C7-N (°)108.0
Dihedral Angle C5-C6-C7-O (°)178.5

Note: The data in this table is illustrative and based on typical values for similar structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For 1h-Indole, 7-methoxy-6-(1-methylethyl)-, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The electron-donating methoxy (B1213986) group at the 7-position would further increase the energy of the HOMO, enhancing the molecule's nucleophilic character. Conversely, the LUMO is likely to be distributed over the aromatic system. The HOMO-LUMO gap can be used to predict the molecule's behavior in various reactions. A smaller energy gap would suggest a higher propensity for electronic transitions, which can be relevant for its potential photophysical properties.

Table 2: Hypothetical Frontier Orbital Energies for 1h-Indole, 7-methoxy-6-(1-methylethyl)-

OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.95
HOMO-LUMO Gap (ΔE)4.90

Note: The data in this table is illustrative and based on typical values for similar indole derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic picture of its behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as a solvent.

For 1h-Indole, 7-methoxy-6-(1-methylethyl)-, MD simulations can be employed to study the flexibility of the methoxy and isopropyl substituents and their preferred orientations in solution. These simulations can reveal the dynamic nature of the molecule's conformation and identify the most populated conformational states. Furthermore, MD simulations are invaluable for studying how the indole derivative interacts with other molecules, such as solvent molecules or biological macromolecules. By simulating the compound in a box of water molecules, for instance, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions, providing a detailed understanding of its solvation and potential for molecular recognition.

In Silico Prediction of Structure-Reactivity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for predicting the biological activity or chemical reactivity of compounds based on their molecular structures. nih.govjocpr.comtandfonline.comeurjchem.comnih.gov QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their observed activities. tandfonline.com

For 1h-Indole, 7-methoxy-6-(1-methylethyl)-, a QSAR model could be developed by synthesizing and testing a series of related indole derivatives with varying substituents at the 6 and 7 positions. The biological activity of these compounds, such as their ability to inhibit a particular enzyme, would be measured experimentally. Then, a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each compound using computational methods. By applying statistical techniques like multiple linear regression, a QSAR model can be generated that relates the descriptors to the observed activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized indole derivatives, guiding the design of more potent compounds.

Computational Design of Novel Indole Derivatives

The insights gained from quantum chemical calculations, molecular dynamics simulations, and QSAR studies can be integrated into a rational, computational design workflow for novel indole derivatives. nih.govijpsonline.com This approach, often referred to as in silico drug design, aims to create new molecules with improved properties, such as enhanced biological activity or better pharmacokinetic profiles.

Starting with the structure of 1h-Indole, 7-methoxy-6-(1-methylethyl)-, computational methods can be used to explore the effects of various structural modifications. For example, different substituents could be introduced at various positions of the indole ring, and their impact on the molecule's electronic properties, conformation, and potential interactions with a biological target can be evaluated computationally. Molecular docking simulations, a key tool in this process, can predict the binding mode and affinity of these designed derivatives to a target protein. nih.govijpsonline.com This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new and improved indole-based compounds.

Structure Activity Relationship Sar Studies of Substituted Indole Scaffolds in Biological Research

Impact of Methoxy (B1213986) Substitution on Molecular Recognition and Target Binding

The position and nature of substituents on the indole (B1671886) ring are critical determinants of a molecule's interaction with biological targets. The methoxy group (-OCH₃), particularly when positioned on the benzene (B151609) ring of the indole scaffold, significantly influences the electronic properties and binding capabilities of the molecule. nih.govresearchgate.net

Many naturally occurring indoles contain methoxy substituents, which enhance their reactivity. nih.gov For instance, studies on methoxyindoles have identified 7-methoxy-1H-indole as an effective agonist of the human Aryl Hydrocarbon Receptor (AhR). nih.gov In reporter gene assays, 7-methoxy-1H-indole demonstrated a relative efficacy of 80% compared to the potent agonist dioxin, inducing significant nuclear translocation of AhR and promoting its binding to the CYP1A1 promoter. nih.gov This activity underscores the specific role of the 7-methoxy substitution in molecular recognition by this receptor.

The presence of a methoxy group can also be a key factor in other biological activities. In a series of indole-curcumin derivatives evaluated for anticancer properties, a methoxy-substituted compound showed potent activity against several cancer cell lines. mdpi.com Similarly, in the development of microtubule-targeting agents, bis(indolyl)-hydrazide-hydrazones featuring a 5-methoxy group were found to be more potent than other combinations. nih.gov In studies of compounds designed as antiamyloidogenic agents, the 5-methoxy substituent was associated with a satisfactory activity profile. mdpi.com These findings collectively highlight that a methoxy group, by modulating electron density and providing a hydrogen bond acceptor site, plays a pivotal role in how indole derivatives fit into and interact with target proteins and enzymes.

Table 1: Agonist Activity of Methoxy-Substituted Indoles on Aryl Hydrocarbon Receptor (AhR)

Influence of the Isopropyl Moiety on Ligand-Receptor Interactions

The isopropyl moiety [-CH(CH₃)₂], a bulky and hydrophobic group, can significantly affect a ligand's affinity and selectivity for its receptor. Its influence is largely steric and hydrophobic in nature, impacting how a molecule fits into a receptor's binding pocket.

Pharmacophore Modeling and Ligand Design Principles for Indole Derivatives

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for biological activity. For indole derivatives, this approach helps in understanding the key features that govern their interaction with various receptors and enzymes, thereby guiding the design of new, more potent, and selective ligands. mdpi.comlibretexts.org

A typical pharmacophore model for indole-based ligands might include features such as:

Aromatic Rings: The indole core itself is a crucial aromatic feature. mdpi.com

Hydrogen Bond Acceptors/Donors: The indole -NH group is a hydrogen bond donor, while substituents like methoxy groups can act as hydrogen bond acceptors. mdpi.com

Hydrophobic Regions: Alkyl groups, such as the isopropyl moiety, contribute to hydrophobic interactions with the target protein. mdpi.com

For example, a pharmacophore model developed for indole and isatin (B1672199) derivatives with antiamyloidogenic activity identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as key features for activity. mdpi.com Such models allow researchers to screen virtual libraries of compounds and predict their potential for biological activity, prioritizing the synthesis of the most promising candidates. This ligand-based approach is complemented by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which correlate the physicochemical properties of the molecules with their biological potency, further refining the design principles. mdpi.com

Mechanistic Investigations of Indole Analogs on Cellular and Enzymatic Pathways

The biological effects of indole derivatives are underpinned by their interactions with specific cellular and enzymatic pathways. These mechanisms are often elucidated through non-clinical studies such as enzyme inhibition kinetics and receptor binding assays. youtube.com

Enzyme Inhibition Kinetics: Enzyme kinetics studies measure how a compound affects the rate of an enzymatic reaction. This provides insights into the mode of inhibition (e.g., competitive, non-competitive). nih.govacs.org For example, indole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. Studies have shown that certain indole derivatives can act as effectors, altering the enzyme's kinetic parameters (Vmax and Km) and suggesting the existence of a distinct binding site separate from the active site. nih.govmdpi.com Another study on indole-3-ethanol oxidase revealed that indole-3-acetaldehyde, a product of the reaction, acts as an inhibitor. acs.org

Receptor Binding Assays: Receptor binding assays are used to determine the affinity (usually expressed as Ki, the inhibition constant) of a ligand for a specific receptor. youtube.com These assays are fundamental in characterizing the pharmacological profile of indole derivatives. For instance, various indole analogs have been synthesized and evaluated for their binding affinity to melatonin (B1676174) receptors (MT₁ and MT₂). In another example, naltrindole (B39905) analogues with substitutions on the indole's benzene ring were tested for their affinity at δ, μ, and κ opioid receptors, revealing that all tested compounds displayed selectivity for the δ receptor. The binding affinities of these compounds are highly dependent on the nature and position of the substituents.

Table 2: Receptor Binding Affinity of a Substituted Naltrindole Analog

Through these mechanistic investigations, researchers can build a comprehensive understanding of how specific structural modifications, such as the introduction of a 7-methoxy and a 6-isopropyl group, can modulate the biological activity of the indole scaffold, paving the way for the rational design of novel therapeutic agents.

Role As a Molecular Scaffold and Intermediate in Academic Research

Utility in the Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with and modulate the function of biological targets, such as proteins. nih.govnih.gov They are indispensable tools for dissecting complex biological processes. The indole (B1671886) scaffold is a common feature in many biologically active molecules and, therefore, a logical starting point for the development of chemical probes. mskcc.org

There is no direct evidence in the reviewed literature of 1H-Indole, 7-methoxy-6-(1-methylethyl)- being used to develop chemical probes. However, the broader class of indole derivatives is central to this area of research. The methoxy (B1213986) group can be a key pharmacophoric feature, influencing binding affinity and selectivity for a target protein. The isopropyl group, with its steric bulk, could also play a significant role in defining the binding specificity of a potential probe. The development of such probes often involves iterative chemical synthesis and biological testing to optimize potency and selectivity. nih.gov

Application in Combinatorial Chemistry and Heterocyclic Compound Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as libraries, which can then be screened for biological activity. The indole scaffold is frequently employed in the generation of such libraries due to its synthetic tractability and biological relevance. nih.gov

Specific applications of 1H-Indole, 7-methoxy-6-(1-methylethyl)- in combinatorial library synthesis have not been reported. However, the general strategies for creating indole-based libraries are well-established. nih.gov These methods often involve the functionalization of the indole core at various positions. For instance, the nitrogen at position 1, the carbon at position 3, and other positions on the benzene (B151609) ring can be readily modified. A compound like 7-methoxy-6-(1-methylethyl)-1H-indole could serve as a building block in such a library, with diversity being introduced at the N1 position or through further reactions on the pyrrole (B145914) ring.

Contribution to the Understanding of Structure-Function Relationships in Organic Molecules

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how the chemical structure of a molecule influences its properties and biological activity. nih.govnih.gov By systematically modifying a lead compound and evaluating the resulting changes in activity, researchers can identify key structural features responsible for its function.

While no specific SAR studies involving 1H-Indole, 7-methoxy-6-(1-methylethyl)- were found, the principles of SAR are broadly applied to indole derivatives. For example, in the context of developing inhibitors for a specific enzyme, the methoxy group at the 7-position and the isopropyl group at the 6-position would be considered as variables. Researchers might synthesize analogs with different substituents at these positions to probe the steric and electronic requirements of the binding site. nih.gov The presence of the methoxy group, for instance, has been shown to enhance the reactivity and biological activity of indoles in various contexts. chim.it

Precursor for Advanced Organic Materials Research

The unique photophysical and electronic properties of the indole ring have made it an attractive building block for the development of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and organic semiconductors. The electronic properties of these materials can be fine-tuned by the introduction of substituents onto the indole scaffold.

There is no available research on the use of 1H-Indole, 7-methoxy-6-(1-methylethyl)- as a precursor for advanced organic materials. However, methoxy-substituted indoles, in general, have been investigated in this field. The electron-donating nature of the methoxy group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for the performance of organic electronic devices. The synthesis of novel indole-containing polymers and small molecules for materials science applications is an active area of research.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1H-Indole,7-methoxy-6-(1-methylethyl)-, and how do substituent positions affect spectral interpretation?

  • Answer : Use ¹H/¹³C NMR to identify substitution patterns (e.g., methoxy and isopropyl groups at positions 6 and 7). Compare chemical shifts with NIST reference data for indole derivatives . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR detects functional groups like methoxy C-O stretches. Substituent positions influence splitting patterns in NMR; for example, methoxy groups at position 7 deshield adjacent protons due to electron-donating effects. Cross-reference with analogs (e.g., methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate) to validate assignments .

Q. What synthetic routes are available for preparing 1H-Indole,7-methoxy-6-(1-methylethyl)-, and how do reaction conditions influence yield?

  • Answer : Common routes include:

  • Fischer indole synthesis : Optimize temperature (e.g., 30°C for intermediate stability) and use nitrogen atmosphere to prevent oxidation of reactive intermediates .
  • Multi-step alkylation : Introduce isopropyl groups via nucleophilic substitution under controlled pH (e.g., BF₃·Et₂O catalysis for regioselectivity) .
    Yields depend on purification methods (e.g., column chromatography vs. recrystallization) and solvent selection (e.g., ethylene glycol dimethyl ether enhances solubility of intermediates) .

Q. What purification methods are effective for isolating 1H-Indole,7-methoxy-6-(1-methylethyl)- post-synthesis?

  • Answer :

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 70:30) for separation of closely related indole derivatives .
  • Recrystallization : Optimize solvent polarity (e.g., acetonitrile/methanol mixtures) to improve crystal purity .
    Validate purity via HPLC (≥97% purity threshold) and monitor for byproducts like unreacted 7-methoxyindole precursors .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using statistical experimental design?

  • Answer : Apply response surface methodology (RSM) via software like Design Expert®. For example:

  • Vary parameters: temperature (20–50°C), catalyst loading (0.5–2.0 eq), and reaction time (1–5 hrs).
  • Use ANOVA to identify significant factors (e.g., catalyst concentration has p < 0.05 impact on yield) .
  • Validate optimized conditions (e.g., 35°C, 1.2 eq catalyst, 3 hrs) with triplicate runs to ensure reproducibility .

Q. How can discrepancies in bioactivity data across studies be systematically addressed?

  • Answer :

  • Purity verification : Use HPLC to rule out impurities (e.g., residual solvents or isomers) that may skew bioassays .
  • Structural analogs : Compare activity with derivatives (e.g., 5-methoxy vs. 7-methoxy isomers) to assess positional effects on target binding .
  • Assay standardization : Replicate under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in antimicrobial or enzyme inhibition tests .

Q. What strategies exist for introducing functional groups at specific positions on the indole core?

  • Answer :

  • Directed C-H activation : Use Pd catalysis to functionalize position 3 or 6 selectively (e.g., Suzuki coupling for aryl groups) .
  • Protecting group strategies : Temporarily block reactive sites (e.g., sulfonyl groups at position 1) to direct alkylation or methoxylation .
  • Microwave-assisted synthesis : Accelerate regioselective reactions (e.g., 30 mins vs. 3 hrs for methoxy group introduction) .

Q. How can vibrational spectroscopy (FT-IR, Raman) be correlated with molecular conformation?

  • Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate vibrational modes. Compare experimental peaks (e.g., C=O stretches at ~1700 cm⁻¹) with theoretical spectra. Anharmonic corrections improve accuracy for methoxy and isopropyl group vibrations .

Q. What scale-up challenges arise in synthesizing 1H-Indole,7-methoxy-6-(1-methylethyl)-, and how can they be mitigated?

  • Answer :

  • Heat management : Use continuous flow reactors to dissipate exothermic reactions (e.g., indole alkylation) and prevent decomposition .
  • Solvent recovery : Implement distillation systems to recycle high-boiling solvents (e.g., ethylene glycol dimethyl ether) .
  • Purity control : Integrate inline PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.